molecular formula C7H11NO4S B106731 Ammonium 2-hydroxy-4-methylbenzenesulphonate CAS No. 79093-71-3

Ammonium 2-hydroxy-4-methylbenzenesulphonate

Cat. No. B106731
CAS RN: 79093-71-3
M. Wt: 205.23 g/mol
InChI Key: KGBVTRPJPQHXSU-UHFFFAOYSA-N
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Future Directions

Ammonium 2-hydroxy-4-methylbenzenesulphonate could potentially be used in various applications due to its unique properties. For instance, it could be used in the development of new antibacterial drugs against methicillin-resistant Staphylococcus aureus . It could also be used as a reference standard for pharmaceutical testing .

Preparation Methods

The preparation of 2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) involves several synthetic routes and reaction conditions. One common method involves the sulfonation of 4-methylphenol (p-cresol) with sulfuric acid, followed by neutralization with ammonium hydroxide to form the ammonium salt . The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained.

Industrial production methods may vary, but they generally follow similar principles of sulfonation and neutralization. The process is optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.

    Substitution: The hydroxyl and methyl groups on the benzene ring can undergo electrophilic or nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzene derivatives .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ammonium 2-hydroxy-4-methylbenzenesulphonate involves the reaction of 2-hydroxy-4-methylbenzenesulphonic acid with ammonium hydroxide.", "Starting Materials": ["2-hydroxy-4-methylbenzenesulphonic acid", "ammonium hydroxide"], "Reaction": ["Step 1: Dissolve 2-hydroxy-4-methylbenzenesulphonic acid in water.", "Step 2: Slowly add ammonium hydroxide to the solution with constant stirring.", "Step 3: Heat the mixture to 80-90°C and stir for 2-3 hours.", "Step 4: Cool the mixture to room temperature and filter the precipitated Ammonium 2-hydroxy-4-methylbenzenesulphonate.", "Step 5: Wash the precipitate with water and dry it in a vacuum oven."] }

CAS RN

79093-71-3

Molecular Formula

C7H11NO4S

Molecular Weight

205.23 g/mol

IUPAC Name

azane;2-hydroxy-4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O4S.H3N/c1-5-2-3-7(6(8)4-5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3

InChI Key

KGBVTRPJPQHXSU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)[O-])O.[NH4+]

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)O)O.N

Other CAS RN

79093-71-3

synonyms

2-Hydroxy-4-methylbenzenesulfonic Acid Monoammonium Salt;  2-Hydroxy-p-toluenesulfonic Acid Ammonium Salt

Origin of Product

United States

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